molecular formula C10H16ClN3O2 B1479193 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine CAS No. 2097958-20-6

3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine

Cat. No.: B1479193
CAS No.: 2097958-20-6
M. Wt: 245.7 g/mol
InChI Key: URAYPMRWVAHETF-UHFFFAOYSA-N
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Description

3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C10H16ClN3O2 and its molecular weight is 245.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve impulse transmission . Additionally, this compound has been shown to interact with reactive oxygen species, influencing oxidative stress levels within cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as nitric oxide and superoxide, which play crucial roles in cellular communication and oxidative stress responses . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in oxidative stress and inflammation . These changes can impact cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine . This inhibition affects nerve impulse transmission and can result in various physiological effects. Additionally, this compound interacts with reactive oxygen species, modulating oxidative stress levels within cells . The compound’s ability to influence gene expression further contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also influence cellular processes and contribute to the observed effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and inflammation . At higher doses, it can lead to toxic or adverse effects, including impaired nerve impulse transmission and oxidative damage . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that play essential roles in oxidative stress and inflammation . The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and function . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments . Additionally, the distribution of this compound within tissues can impact its overall bioavailability and effectiveness .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-3-15-8(16-4-2)7-14-10-9(11)12-5-6-13-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAYPMRWVAHETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=NC=CN=C1Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.